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For Researchers, Scientists, and Drug Development Professionals

Abstract
Lophophine hydrochloride, a phenethylamine derivative, is a compound of significant interest

in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive

overview of Lophophine hydrochloride, including its chemical identity, synthesis, analytical

methods, and pharmacological properties. Particular emphasis is placed on its interaction with

serotonergic systems, for which detailed signaling pathways are illustrated. This document is

intended to serve as a foundational resource for professionals engaged in research and

development involving this and related psychoactive compounds.

Chemical and Physical Properties
Lophophine hydrochloride, with the CAS number 77158-52-2, is the hydrochloride salt of

Lophophine.[1][2] Its chemical structure and properties are summarized in the tables below.
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Identifier Value

CAS Number 77158-52-2[1]

Molecular Formula C10H14ClNO3[2]

IUPAC Name
2-(7-methoxy-1,3-benzodioxol-5-

yl)ethanamine;hydrochloride[2]

Synonyms
3-Methoxy-4,5-methylenedioxyphenethylamine

HCl, MMDPEA HCl[1][3]

Physicochemical Property Value

Molecular Weight 231.67 g/mol [2]

Appearance Solid (formulation)[1]

Purity ≥98%[1]

Solubility
Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2)

(≥10 mg/ml)[1]

Stability Stable for ≥ 4 years when stored at -20°C[1]

Synthesis and Spectroscopic Analysis
The synthesis of Lophophine hydrochloride typically involves a multi-step process starting

from commercially available precursors. While a detailed, unified experimental protocol is not

available in a single source, the general synthetic route can be inferred from procedures for

structurally related phenethylamines. A plausible synthetic workflow is outlined below.

General Synthesis Workflow
A common route to phenethylamines involves the condensation of a substituted benzaldehyde

with a nitroalkane, followed by reduction of the resulting nitroalkene.
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Synthesis of Lophophine Hydrochloride

Myristicinaldehyde

Condensation

Nitromethane

β-nitro-3-methoxy-
4,5-methylenedioxystyrene Reduction Lophophine (free base) Treatment with HCl Lophophine Hydrochloride
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A plausible synthetic route to Lophophine Hydrochloride.

Experimental Protocol (Adapted from Mescaline Synthesis):

A detailed protocol for the synthesis of the structurally similar compound, mescaline, can be

adapted for Lophophine.[4]

Condensation: A solution of myristicinaldehyde (3-methoxy-4,5-

methylenedioxybenzaldehyde), nitromethane, and a catalyst such as cyclohexylamine or

ammonium acetate in a suitable solvent like acetic acid or benzene is heated to form the

corresponding β-nitrostyrene derivative.[4]

Reduction: The intermediate nitrostyrene is then reduced to the primary amine, Lophophine.

A common reducing agent for this transformation is lithium aluminum hydride (LAH) in an

anhydrous ether solvent.[4]

Salt Formation: The resulting Lophophine freebase is dissolved in a suitable solvent, such as

isopropanol, and neutralized with concentrated hydrochloric acid to precipitate Lophophine
hydrochloride.[4] The product can then be purified by recrystallization.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published NMR spectrum

for Lophophine hydrochloride was not found in the search results, typical chemical shifts for

related phenethylamine structures can be predicted. The proton NMR spectrum would be
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expected to show signals for the aromatic protons, the methoxy group, the methylenedioxy

protons, and the two methylene groups of the ethylamine side chain.

Mass Spectrometry (MS): The mass spectrum of Lophophine would show a molecular ion peak

corresponding to the mass of the free base (C10H13NO3, MW: 195.22 g/mol ).[5]

Fragmentation patterns would be characteristic of the phenethylamine structure, with cleavage

of the bond between the alpha and beta carbons of the side chain being a prominent feature. A

searchable GC-MS spectral database is available from Cayman Chemical which may contain

data for Lophophine.[1]

Analytical Methodologies
The quantification and identification of Lophophine hydrochloride in various matrices can be

achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of Lophophine
hydrochloride. A typical method would utilize a C18 column with a mobile phase consisting of

a buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or

methanol. Detection is typically performed using a UV detector.

General HPLC Method Parameters:

Parameter Condition

Column C18 (e.g., 250mm x 4.6mm, 5µm)

Mobile Phase Acetonitrile : Buffer (pH adjusted)

Flow Rate 1.0 mL/min

Detection UV at a suitable wavelength (e.g., 225 nm)

Injection Volume 20 µL

Method validation according to ICH guidelines should be performed to ensure linearity,

precision, accuracy, and robustness.[6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of Lophophine. The

sample would typically be derivatized to improve its chromatographic properties. The mass

spectrometer provides definitive identification based on the fragmentation pattern.

General GC-MS Parameters:

Parameter Condition

Column HP-5ms or similar

Carrier Gas Helium

Injection Mode Split or splitless

Temperature Program Ramped from an initial to a final temperature

Ionization Mode Electron Impact (EI)

Detector Mass Spectrometer (scanning or SIM mode)

Pharmacology
Lophophine is a psychoactive compound with effects similar to mescaline.[3] Its primary

mechanism of action is believed to be through interaction with serotonin receptors, particularly

the 5-HT2A subtype.

Pharmacodynamics
Lophophine is reported to be active in humans at an oral dose of 150-250 mg.[3] It produces a

peaceful elevation of mood, euphoria, and mild enhancement of visual perception without the

nausea often associated with mescaline.[3] It is estimated to be about twice as potent as

mescaline.[3]

The psychoactive effects of phenethylamines like Lophophine are primarily mediated by their

agonist activity at the 5-HT2A receptor. This interaction initiates a cascade of intracellular

signaling events.
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Signaling Pathway
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by an agonist like

Lophophine leads to the activation of the Gq alpha subunit. This, in turn, activates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are

believed to be responsible for the profound effects on perception and cognition associated with

5-HT2A receptor activation.

Lophophine-Induced 5-HT2A Receptor Signaling

Lophophine 5-HT2A ReceptorAgonist Binding

Gq Protein

Activation Phospholipase CActivation

IP3

Hydrolysis of PIP2
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Intracellular Ca²⁺ Release
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Downstream Cellular Effects
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Simplified signaling cascade following 5-HT2A receptor activation.

Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME)

for Lophophine hydrochloride is not readily available in the public domain. However, based

on its structural similarity to mescaline, it is likely metabolized by monoamine oxidase and other

enzymes involved in the metabolism of phenethylamines.[8][9] Further research is required to

fully characterize its pharmacokinetic profile.

Conclusion
Lophophine hydrochloride is a psychoactive phenethylamine with a mechanism of action

centered on the 5-HT2A receptor. This guide has provided a summary of its known chemical,

analytical, and pharmacological properties. While foundational information is available, there is
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a clear need for more detailed research, particularly in the areas of quantitative receptor

pharmacology, detailed experimental protocols for synthesis and analysis, and comprehensive

pharmacokinetic studies. Such data will be crucial for a complete understanding of its

properties and potential applications in neuroscience research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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